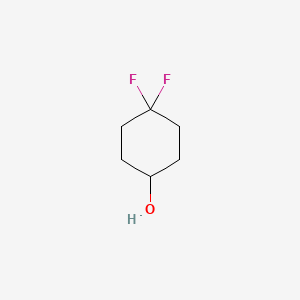

4,4-Difluorocyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluorocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c7-6(8)3-1-5(9)2-4-6/h5,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJZBCBHCPQASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338090 | |

| Record name | 4,4-Difluorocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22419-35-8 | |

| Record name | 4,4-Difluorocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Difluorocyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4,4-Difluorocyclohexanol from 4,4-difluorocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4,4-Difluorocyclohexanol from its precursor, 4,4-difluorocyclohexanone. The primary method described is the reduction of the ketone functionality using sodium borohydride, a widely utilized and efficient method for this transformation. This document provides a comprehensive overview of the experimental protocol, quantitative data, and a visual representation of the reaction pathway.

Core Synthesis Pathway: Reduction of 4,4-difluorocyclohexanone

The synthesis of this compound is most commonly achieved through the reduction of 4,4-difluorocyclohexanone. This reaction involves the conversion of a ketone functional group to a secondary alcohol. Among various reducing agents, sodium borohydride (NaBH₄) is a preferred reagent due to its selectivity, mild reaction conditions, and high yields.[1][2]

The general reaction is as follows:

Experimental Protocol

The following protocol is a standard procedure for the synthesis of this compound using sodium borohydride in methanol.[1]

Materials:

-

4,4-difluorocyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol (CH₃OH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice water bath

-

Round bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round bottom flask, dissolve 4,4-difluorocyclohexanone (1.0 eq) in methanol.

-

Addition of Reducing Agent: Cool the solution in an ice water bath. To this cold solution, slowly add sodium borohydride (1.8 eq).

-

Reaction: Stir the reaction mixture for 5 minutes in the ice water bath. Then, allow the mixture to warm to room temperature and continue stirring for 1 hour.

-

Quenching: Quench the reaction by adding water and stir for an additional 30 minutes.

-

Solvent Removal: Remove the methanol using a rotary evaporator.

-

Extraction: Partition the remaining aqueous residue between water and dichloromethane. Extract the aqueous layer multiple times with dichloromethane.

-

Drying and Concentration: Combine all the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent to obtain the final product, this compound.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from 4,4-difluorocyclohexanone via sodium borohydride reduction.[1]

| Parameter | Value |

| Starting Material | 4,4-difluorocyclohexanone |

| Reagent | Sodium borohydride |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 hour 5 minutes |

| Yield | 91% |

Product Characterization:

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

¹H NMR (300 MHz, CDCl₃): δ 4.03-3.82 (m, 1H), 2.26-1.98 (m, 2H), 1.98-1.64 (m, 6H), 1.43 (d, J = 3.6 Hz, 1H).[1]

-

Appearance: White to orange to green powder to lump.[1]

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation from 4,4-difluorocyclohexanone to this compound.

Caption: Synthesis of this compound.

References

In-Depth Technical Guide: 4,4-Difluorocyclohexanol (CAS Number: 22419-35-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the properties and hazards of 4,4-Difluorocyclohexanol (CAS No. 22419-35-8). The document is intended for researchers, scientists, and drug development professionals. It details the physicochemical properties, associated hazards and safety precautions, and a detailed experimental protocol for its synthesis. While specific quantitative toxicological data such as LD50 are not publicly available, the known hazards are presented. Furthermore, this guide clarifies the compound's role as a reagent, particularly in the context of its use in the clearance of adenosine inhibitors of bacterial NAD+-dependent DNA ligase. It is important to note that this compound is not known to directly interact with specific signaling pathways in mammalian systems in the manner of a therapeutic agent; its described utility is that of a specialized chemical reagent.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| CAS Number | 22419-35-8 | [1][2] |

| Molecular Formula | C₆H₁₀F₂O | [1][2] |

| Molecular Weight | 136.14 g/mol | [1][2] |

| Appearance | White to orange to green powder to lump | [3][4] |

| Melting Point | 60-65 °C | [3] |

| Boiling Point | 160.6 ± 40.0 °C (Predicted) | [3] |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 50.9 °C | [5][6] |

| pKa | 14.14 ± 0.40 (Predicted) | [3] |

| Solubility | Soluble in many organic solvents such as ethanol, benzene, and dichloromethane. | [5] |

Hazards and Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

Toxicological Data Summary

| Metric | Value | Species | Route | Reference |

| Acute Oral Toxicity | No data available | - | - | [7] |

| Acute Dermal Toxicity | No data available | - | - | [7] |

| Acute Inhalation Toxicity | No data available | - | - | [7] |

Experimental Protocols

General Methodology for Physicochemical Property Determination

Standardized methods, such as those outlined in the OECD Guidelines for the Testing of Chemicals, are typically employed for the determination of physicochemical properties.[1][3][5][6] These internationally recognized protocols ensure data consistency and reliability. For instance, melting and boiling points are determined by established capillary and distillation methods, respectively.

Synthesis of this compound from 4,4-Difluorocyclohexanone

The synthesis of this compound is achieved through the reduction of 4,4-difluorocyclohexanone.[3]

Materials:

-

4,4-difluorocyclohexanone

-

Sodium borohydride

-

Methanol

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Ice water bath

-

Rotary evaporator

Procedure:

-

A solution of 4,4-difluorocyclohexanone (e.g., 907 mg, 6.76 mmol) in methanol (22 mL) is prepared and cooled in an ice water bath.[3]

-

Sodium borohydride (e.g., 460 mg, 12.17 mmol) is added to the cold solution.[3]

-

The reaction mixture is stirred for 5 minutes in the ice water bath and then allowed to warm to room temperature, with continued stirring for 1 hour.[3]

-

The reaction is quenched by the addition of water (11 mL) and stirred for 30 minutes.[3]

-

The solvent is removed by concentration on a rotary evaporator.[3]

-

The residue is partitioned between water (11 mL) and dichloromethane (10 mL).[3]

-

The aqueous layer is separated and extracted with dichloromethane (3 x 10 mL).[3]

-

The combined organic layers are dried with anhydrous magnesium sulfate, filtered, and the solvent is concentrated to yield the final product, this compound.[3]

Mechanism of Action and Biological Relevance

There is no evidence to suggest that this compound has a direct, defined mechanism of action on a specific signaling pathway in mammalian systems for therapeutic purposes. Its known application is as a chemical reagent. It has been described as a reagent used in the clearance of adenosine inhibitors of bacterial NAD+-dependent DNA ligase.[3]

Bacterial NAD+-dependent DNA ligase (LigA) is a crucial enzyme for bacterial DNA replication and repair, making it a target for novel antibacterial agents.[4][8] Small molecule inhibitors of LigA, such as adenosine analogs, have been developed. The role of this compound in this context is likely as a component in a larger chemical or analytical process, potentially aiding in the separation or purification of these inhibitors, rather than having a direct biological effect itself. The term "clearance" in this context may refer to the removal or separation of these inhibitors in an experimental or synthetic setting.

Conclusion

This compound (CAS 22419-35-8) is a fluorinated cyclohexanol derivative with well-defined physicochemical properties. It is an irritant, and appropriate safety measures should be taken during its handling. While a detailed synthesis protocol is available, there is a lack of specific quantitative toxicological data. It is crucial for researchers to understand that this compound is primarily a chemical reagent and is not reported to have a direct therapeutic mechanism of action or interaction with mammalian signaling pathways. Its noted use in the context of bacterial enzyme inhibitors highlights its role in specialized chemical applications rather than as a bioactive molecule for drug development.

References

- 1. oecd.org [oecd.org]

- 2. 4,4-Difluorocyclohexan-1-ol | C6H10F2O | CID 546300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. Novel bacterial NAD+-dependent DNA ligase inhibitors with broad-spectrum activity and antibacterial efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. Novel Bacterial NAD+-Dependent DNA Ligase Inhibitors with Broad-Spectrum Activity and Antibacterial Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

4,4-Difluorocyclohexanol: A Technical Overview for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of 4,4-Difluorocyclohexanol.

This technical document provides a comprehensive overview of this compound, a fluorinated organic compound with growing importance in medicinal chemistry and drug development. Its unique structural features make it a valuable building block for creating novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a white to orange-green crystalline solid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and execution.

| Property | Value | Source |

| Molecular Formula | C6H10F2O | [1][3][4] |

| Molecular Weight | 136.14 g/mol | [3][5] |

| Melting Point | 60-65 °C | [1][2] |

| Boiling Point (Predicted) | 160.6 ± 40.0 °C | [1][2] |

| Density (Predicted) | 1.15 ± 0.1 g/cm³ | [1][2] |

| CAS Number | 22419-35-8 | [3][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of its ketone analog, 4,4-Difluorocyclohexanone.[2] A common and effective method involves the use of sodium borohydride in methanol.[2]

Experimental Protocol: Reduction of 4,4-Difluorocyclohexanone

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.[2]

Materials:

-

4,4-Difluorocyclohexanone

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Water (H2O)

-

Dichloromethane (CH2Cl2)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ice water bath

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4,4-difluorocyclohexanone (1.0 equivalent) in methanol.[2] Cool the solution in an ice water bath.[2]

-

Reduction: Slowly add sodium borohydride (approximately 1.8 equivalents) to the cooled solution while stirring.[2]

-

Reaction Monitoring: Stir the reaction mixture for 5 minutes in the ice water bath, then allow it to warm to room temperature and continue stirring for 1 hour.[2]

-

Quenching: Quench the reaction by adding water and stir for an additional 30 minutes.[2]

-

Extraction: Remove the methanol using a rotary evaporator.[2] Partition the remaining aqueous residue between water and dichloromethane.[2] Separate the organic layer.[2]

-

Further Extraction: Extract the aqueous layer multiple times with dichloromethane.[2]

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate.[2] Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude this compound.[2]

-

Purification (if necessary): The crude product can be further purified by standard techniques such as recrystallization or column chromatography. The unpurified product is often obtained in high yield (e.g., 91%).[2]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 4,4-Difluorocyclohexanone.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

Fluorinated compounds are of significant interest in medicinal chemistry due to the ability of fluorine to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. The introduction of a gem-difluoro group, as seen in this compound, can have profound effects on the conformational preferences and electronic properties of a molecule.

A notable application of this compound is as a reagent in the development of adenosine inhibitors of bacterial NAD+-dependent DNA ligase.[2] This enzyme is essential for bacterial DNA replication and repair, making it an attractive target for novel antibacterial agents. The use of fluorinated building blocks like this compound allows for the fine-tuning of inhibitor potency and selectivity.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[3][5] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[1] Store in a cool, dry place.[5]

Conclusion

This compound is a valuable fluorinated building block with well-defined chemical properties and a straightforward synthetic route. Its utility in the development of novel therapeutics, particularly as a component of enzyme inhibitors, underscores its importance to the drug discovery community. This guide provides a foundational understanding for researchers looking to incorporate this versatile compound into their research and development programs.

References

conformational analysis of 4,4-Difluorocyclohexanol

An In-depth Technical Guide to the Conformational Analysis of 4,4-Difluorocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry and plays a pivotal role in determining the physical, chemical, and biological properties of molecules. In the realm of drug design and development, understanding the preferred three-dimensional arrangement of a molecule is critical for predicting its interaction with biological targets. This compound presents an intriguing case study in conformational analysis, where the interplay of steric and stereoelectronic effects of the hydroxyl and gem-difluoro substituents dictates its structural preferences.

Theoretical Conformational Analysis

The conformational flexibility of the cyclohexane ring is dominated by the equilibrium between two low-energy chair conformations, which interconvert via a process known as a ring flip.[1] For a monosubstituted cyclohexane, the two chair conformers are not energetically equivalent; the substituent can occupy either an axial or an equatorial position.[2]

In the case of this compound, the hydroxyl group at the C1 position can be either axial or equatorial. The two fluorine atoms at the C4 position remain in one axial and one equatorial position in both chair conformations. The equilibrium between the two conformers is depicted below.

The Chair-Flip Equilibrium of this compound

Factors Influencing Conformational Preference

The position of this equilibrium is determined by the relative stability of the two conformers. The primary factors to consider are steric hindrance and stereoelectronic effects.

-

Steric Hindrance and A-Values: In monosubstituted cyclohexanes, substituents generally prefer the equatorial position to avoid steric clashes with the axial hydrogens on the same face of the ring, known as 1,3-diaxial interactions.[3] The energetic cost of placing a substituent in the axial position is quantified by its A-value, which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[4] Larger A-values indicate a stronger preference for the equatorial position.[4]

-

Stereoelectronic Effects of the Gem-Difluoro Group: The two fluorine atoms at the C4 position introduce significant electronic effects. The C-F bond is highly polar, creating a dipole moment.[5] While the gem-difluoro group itself does not have a strong steric preference as it remains in a similar environment after a ring flip, its presence can influence the electronic environment of the entire ring. The electron-withdrawing nature of the fluorine atoms can affect the acidity of neighboring protons and potentially engage in non-classical hydrogen bonding interactions.[5] In some fluorinated cyclohexanes, electrostatic interactions have been shown to influence conformational equilibria, sometimes favoring conformations that are counterintuitive based on sterics alone.[5][6]

Predicted Conformational Preference

For this compound, the conformational preference of the hydroxyl group is the primary determinant of the overall equilibrium. The A-value for a hydroxyl group is approximately 0.87 kcal/mol, indicating a preference for the equatorial position.[7] This preference is due to the steric interaction between the axial hydroxyl group and the axial hydrogens at C3 and C5.

The gem-difluoro group at C4 is not expected to introduce significant steric bias for the C1-hydroxyl group's position. However, the electron-withdrawing nature of the fluorines might slightly alter the charge distribution in the ring. In the absence of specific experimental data suggesting overriding stereoelectronic effects, the steric demand of the hydroxyl group is predicted to be the dominant factor.

Therefore, the equatorial conformer of this compound is predicted to be more stable than the axial conformer.

Data Presentation

The following table summarizes the key factors influencing the conformational preference of the hydroxyl group in this compound.

| Factor | Influence on Axial Conformer | Influence on Equatorial Conformer | Predicted Outcome |

| Steric Hindrance | 1,3-diaxial interactions between the OH group and axial hydrogens at C3 and C5 lead to steric strain.[3] | The OH group is further away from other ring atoms, minimizing steric interactions.[1] | Favors the equatorial conformer. |

| A-Value of OH Group | An A-value of ~0.87 kcal/mol quantifies the energetic penalty for the axial position.[7] | The equatorial position is the lower energy reference state.[4] | Strong preference for the equatorial conformer. |

| Stereoelectronic Effects of C4-F₂ | The gem-difluoro group creates a local dipole and is electron-withdrawing.[5] Potential for weak intramolecular interactions. | The gem-difluoro group's electronic influence is present in both conformers. | Unlikely to overcome the steric preference of the OH group without specific stabilizing interactions. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 4,4-difluorocyclohexanone. A detailed protocol based on literature procedures is as follows:

-

Reaction Setup: A solution of 4,4-difluorocyclohexanone in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: The flask is cooled in an ice-water bath. Sodium borohydride is added portion-wise to the cold solution.

-

Reaction Monitoring: The reaction mixture is stirred for a specified time, allowing it to slowly warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the addition of water.

-

Workup: The methanol is removed under reduced pressure. The resulting aqueous residue is partitioned between water and a suitable organic solvent, such as dichloromethane.

-

Extraction: The aqueous layer is separated and extracted multiple times with the organic solvent.

-

Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography or recrystallization to obtain the final product.

Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformation of cyclohexanes.[8]

-

Sample Preparation: A solution of purified this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The chemical shift and, more importantly, the coupling constants (J-values) of the proton at C1 (the carbinol proton) are of particular interest.

-

In the axial conformer , the C1 proton is equatorial and exhibits small axial-equatorial and equatorial-equatorial couplings.

-

In the equatorial conformer , the C1 proton is axial and shows large axial-axial and axial-equatorial couplings.

-

-

Low-Temperature NMR: To slow down the rate of ring flip and observe the individual conformers, variable-temperature (VT) NMR experiments can be performed.[9] At a sufficiently low temperature, the signals for the axial and equatorial conformers may become distinct, allowing for their direct observation and quantification.

-

¹³C and ¹⁹F NMR Spectroscopy: ¹³C and ¹⁹F NMR can provide additional structural information and help in assigning the signals of the different conformers.

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comprehensive , combining experimental and computational approaches.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 4. A value - Wikipedia [en.wikipedia.org]

- 5. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 4,4-Difluorocyclohexanol in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4,4-difluorocyclohexanol, a key building block in medicinal chemistry. Recognizing the critical role of solubility in drug discovery and development, this document consolidates available solubility data, presents a detailed experimental protocol for its determination, and situates the compound within the broader context of fluorinated molecules in pharmaceutical research. This guide is intended for researchers, chemists, and drug development professionals who utilize fluorinated scaffolds to optimize the physicochemical and pharmacokinetic properties of novel therapeutic agents.

Introduction: The Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[1] The gem-difluoro motif (CF2), particularly on a cyclohexane ring, offers a unique combination of steric and electronic properties that can profoundly influence a compound's lipophilicity and aqueous solubility.[2][3] this compound serves as a versatile intermediate for synthesizing more complex molecules where these properties are fine-tuned.[4] Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development.

Solubility Profile of this compound

A thorough review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of common organic solvents. However, qualitative descriptions of its solubility are available from chemical suppliers.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Ethanol | Soluble | [5] |

| Benzene | Soluble | [5] |

| Dichloromethane | Soluble | [5] |

| Water | No Data Available | |

| Acetone | No Data Available | |

| Methanol | No Data Available | |

| Ethyl Acetate | No Data Available |

Note: The term "soluble" is qualitative and does not specify the concentration at which solubility was observed. Researchers should determine quantitative solubility for their specific application.

Experimental Protocol for Determining Solubility

Given the absence of quantitative data, researchers will need to determine the solubility of this compound experimentally. The following is a generalized protocol based on the widely used isothermal shake-flask method.

3.1. Principle

This method involves creating a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, typically by gravimetric analysis after solvent evaporation or by a chromatographic method like HPLC.

3.2. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Analytical balance (±0.1 mg precision)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

-

(Optional) High-Performance Liquid Chromatography (HPLC) system

3.3. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

Quantification (Gravimetric Method):

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish or vial.

-

Record the exact mass of the solution added.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute (Melting point of this compound is ~60-65 °C[4][7]).

-

Once the solvent is completely removed, weigh the dish containing the dry solute residue.

-

-

Calculation:

-

Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of solution) - (Mass of solute)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Workflow for Evaluating Fluorinated Building Blocks in Drug Discovery

The decision to use a building block like this compound in a drug discovery program involves a systematic evaluation of its properties and its potential to impart favorable characteristics to a lead compound. The following diagram illustrates a typical workflow.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 22419-35-8 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. CAS # 178312-48-6, 4,4-Difluorocyclohexanemethanol, (4,4-Difluorocyclohexyl)methanol - chemBlink [chemblink.com]

- 7. This compound 95 22419-35-8 [sigmaaldrich.com]

Technical Guide: Physicochemical Properties of 4,4-Difluorocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the key physicochemical properties of 4,4-Difluorocyclohexanol (CAS No. 22419-35-8), a fluorinated cyclohexanol derivative relevant in medicinal chemistry and organic synthesis. The data and protocols presented herein are compiled for use in a research and development setting.

Physical and Chemical Properties

This compound is a reagent that has been utilized in the development of inhibitors for bacterial NAD+-dependent DNA ligase.[1] Its physical state at standard conditions is crystalline solid or viscous liquid, depending on purity and ambient temperature.[1] Key identifying information and physical properties are summarized below.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 22419-35-8 | [1][2] |

| Molecular Formula | C₆H₁₀F₂O | [1][2] |

| Molecular Weight | 136.14 g/mol | [1] |

| Melting Point | 60-65 °C | [1] |

| Boiling Point | ~172 °C (Experimental) | [3] |

| 160.6 ± 40.0 °C (Predicted) | [1] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting and boiling points of a solid organic compound such as this compound.

This method provides an accurate melting range, which is indicative of the compound's purity. Pure compounds exhibit a sharp melting range of 0.5-1.0 °C, while impurities typically depress the melting point and broaden the range.[4]

Apparatus:

-

Digital melting point apparatus (e.g., DigiMelt, Mel-Temp) or Thiele tube setup[5]

-

Glass capillary tubes (sealed at one end)[4]

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[6]

-

Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample (1-2 mm height) should be forced into the tube.[4] Tap the sealed end of the tube gently on a hard surface to pack the sample tightly at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block or attach it to the thermometer for a Thiele tube setup.[4]

-

Approximate Determination (Optional but Recommended): Heat the sample rapidly to get a rough estimate of the melting temperature. This allows the subsequent, more accurate measurement to be performed more efficiently.[5]

-

Accurate Determination: Cool the apparatus to at least 10-15 °C below the approximate melting point. Begin heating again at a slow, controlled rate (approximately 1-2 °C per minute).[5]

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied. The melting point is reported as the range T₁ - T₂.[7]

-

-

Verification: Conduct at least two separate measurements to ensure consistency.

For small sample quantities, the Thiele tube method is a common and effective technique for determining the boiling point at atmospheric pressure.[8]

Apparatus:

-

Thiele tube or oil bath setup[9]

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heat-transfer fluid (e.g., mineral oil)

-

Rubber band or thread for attachment[9]

Procedure:

-

Sample Preparation: Add approximately 0.5-1 mL of liquid this compound (melted if solid) into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end down.[8]

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[9]

-

Heating: Clamp the assembly in the Thiele tube, ensuring the heat-transfer fluid is well above the sample level but below the top of the test tube.[9] Gently heat the side arm of the Thiele tube with a burner or a controlled heating element.[8]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[8][10]

-

Data Recording: Remove the heat source once a steady stream of bubbles is observed. The sample will begin to cool. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube.[10] This indicates that the vapor pressure of the substance equals the atmospheric pressure.

-

Pressure Correction: Record the ambient barometric pressure. If the pressure deviates significantly from standard sea-level pressure (101.3 kPa), a correction may be necessary.[11]

Logical Workflow Visualization

The following diagram illustrates a standardized workflow for the physicochemical characterization of a chemical sample like this compound, from acquisition to final data reporting.

References

- 1. This compound CAS#: 22419-35-8 [m.chemicalbook.com]

- 2. 4,4-Difluorocyclohexan-1-ol | C6H10F2O | CID 546300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. westlab.com [westlab.com]

- 7. pennwest.edu [pennwest.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Stability and Storage of 4,4-Difluorocyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the stability and recommended storage conditions for 4,4-Difluorocyclohexanol. It is intended to serve as a valuable resource for professionals in research, development, and quality control who handle this compound. Due to the limited availability of specific long-term stability data in publicly accessible literature, this guide also outlines recommended experimental protocols for generating this critical information.

Physicochemical Properties

A notable discrepancy exists in the reported physical properties of this compound, particularly its melting point and physical state at room temperature. This suggests that the properties may be highly dependent on the purity of the substance. Users are strongly advised to determine the physical properties of their specific batch of material.

Table 1: Reported Physicochemical Properties of this compound

| Property | Value(s) | Source(s) |

| Molecular Formula | C₆H₁₀F₂O | [1] |

| Molecular Weight | 136.14 g/mol | [1] |

| CAS Number | 22419-35-8 | [1] |

| Appearance | Colorless liquid OR Crystals/Powder to lump/Viscous liquid | [2][3][4] |

| Melting Point | -16 °C OR 60-65 °C | [2][3][4] |

| Boiling Point | ~172 °C | [2] |

| Solubility | Soluble in many organic solvents (e.g., ethanol, benzene, dichloromethane). | [2] |

Stability Profile

Table 2: Summary of Stability and Incompatibility

| Factor | Observation / Recommendation | Potential Degradation Products |

| Temperature | Recommended storage at 2-8°C.[4] Stable at room temperature.[2] High temperatures may lead to decomposition. | Not specifically determined for this compound. Thermal decomposition of other fluorinated alcohols can lead to the formation of smaller fluorinated compounds and hydrofluoric acid.[5] |

| Light | No specific photostability data available. As a general precaution, storage in light-resistant containers is advised. | Not determined. |

| Air/Oxygen | No specific data on oxidation. Avoid contact with strong oxidants.[2] | Not determined. |

| Moisture | No specific data on hygroscopicity. Storage in a dry environment is recommended. | Not determined. |

| Incompatible Materials | Strong oxidizing agents and strong acids.[2] | Not determined. |

Recommended Storage Conditions

Based on the available information, the following storage conditions are recommended to ensure the long-term integrity of this compound.

-

Temperature: Store in a refrigerator at 2-8°C.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize potential oxidation, although specific data on air sensitivity is lacking.

-

Container: Use a tightly sealed, light-resistant container made of an inert material (e.g., amber glass).

-

Environment: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Proposed Experimental Protocols for Stability Assessment

To address the gap in quantitative stability data, the following experimental protocols are proposed. These are based on general principles of stability testing for chemical substances.

Purity Assessment and Initial Characterization

A validated analytical method is crucial for stability studies. High-Performance Liquid Chromatography (HPLC) is a recommended technique for assessing the purity of this compound.

Table 3: Proposed HPLC Method Parameters for Purity Assessment

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile or methanol. |

| Detector | UV detector at a low wavelength (e.g., 205-215 nm) or a Refractive Index (RI) detector. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Sample Preparation | Dissolve a known concentration of this compound in the mobile phase. |

Long-Term and Accelerated Stability Study Protocol

This protocol is designed to establish a re-test period or shelf life for this compound.

-

Batch Selection: Use at least one representative batch of this compound with a known purity.

-

Container Closure System: Package the material in the intended long-term storage container.

-

Storage Conditions and Testing Frequency:

Table 4: Proposed Stability Study Conditions and Schedule

| Study Type | Storage Condition | Testing Time Points (Months) |

| Long-Term | 2-8°C | 0, 3, 6, 9, 12, 18, 24, 36 |

| Accelerated | 25°C / 60% RH | 0, 3, 6 |

| Accelerated | 40°C / 75% RH | 0, 3, 6 |

-

Analytical Tests: At each time point, the following tests should be performed:

-

Appearance (visual inspection)

-

Purity and degradation products by the validated HPLC method

-

Water content (by Karl Fischer titration)

-

-

Evaluation: A significant change is defined as a failure to meet the established acceptance criteria for any of the tested parameters. If a significant change occurs during the accelerated studies, the re-test period will be based on the real-time data.

Forced Degradation Studies

To identify potential degradation products and pathways, forced degradation studies should be conducted.

-

Stress Conditions: Expose solutions of this compound to the following conditions:

-

Acidic: 0.1 N HCl at 60°C for 24 hours

-

Basic: 0.1 N NaOH at 60°C for 24 hours

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours

-

Thermal: 80°C for 48 hours (solid or solution)

-

Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the stressed samples by the validated HPLC method. A mass spectrometer coupled to the HPLC can be used to identify the mass of any degradation products.

Visualizations

The following diagrams illustrate key workflows for the handling and stability testing of this compound.

Caption: Recommended workflow for receiving, assessing, storing, and handling this compound.

Caption: A logical workflow for conducting comprehensive stability testing of this compound.

References

- 1. 4,4-Difluorocyclohexan-1-ol | C6H10F2O | CID 546300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 22419-35-8 [m.chemicalbook.com]

- 4. This compound 95 22419-35-8 [sigmaaldrich.com]

- 5. Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of 4,4-Difluorocyclohexanol via Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the preparation of 4,4-difluorocyclohexanol through the reduction of 4,4-difluorocyclohexanone. The primary focus is on the widely utilized sodium borohydride reduction method, for which a detailed experimental protocol is provided. Additionally, this guide explores alternative reduction methodologies, discusses the stereochemical considerations of the reaction, and provides a summary of the physicochemical properties of the key compounds involved.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The introduction of the gem-difluoro moiety can significantly modulate the physicochemical and pharmacological properties of molecules, such as lipophilicity, metabolic stability, and binding affinity. The synthesis of this compound is most commonly achieved through the reduction of the corresponding ketone, 4,4-difluorocyclohexanone. This guide provides a comprehensive overview of this transformation, with a focus on practical experimental details and underlying chemical principles.

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant and product is presented in Table 1.

Table 1: Physicochemical Properties of 4,4-Difluorocyclohexanone and this compound

| Property | 4,4-Difluorocyclohexanone | This compound |

| CAS Number | 22515-18-0[1] | 22419-35-8[2] |

| Molecular Formula | C₆H₈F₂O[1] | C₆H₁₀F₂O[2] |

| Molecular Weight | 134.12 g/mol [1] | 136.14 g/mol [2] |

| Appearance | Solid[1] | Crystals, powder to lump[3] |

| Melting Point | 35-40 °C[1] | 60-65 °C[3] |

| Boiling Point | Not available | 160.6 ± 40.0 °C (Predicted)[2] |

| Storage Temperature | Room Temperature | 2-8 °C[3] |

Reaction Pathway: Sodium Borohydride Reduction

The most common and practical method for the preparation of this compound is the reduction of 4,4-difluorocyclohexanone using sodium borohydride (NaBH₄) in a protic solvent, typically methanol.[2]

Caption: Reaction scheme for the reduction of 4,4-difluorocyclohexanone.

Experimental Protocol: Sodium Borohydride Reduction

The following is a detailed experimental procedure for the synthesis of this compound using sodium borohydride.[2]

4.1. Materials and Reagents

-

4,4-Difluorocyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

4.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-difluorocyclohexanone (1.0 eq) in methanol.

-

Addition of Reducing Agent: Cool the solution in an ice-water bath. To the cold, stirred solution, add sodium borohydride (1.8 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for approximately 5 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.[2]

-

Quenching: Carefully quench the reaction by the slow addition of water. Continue stirring for 30 minutes.[2]

-

Workup:

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine all organic layers.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

4.3. Purification

The crude this compound can be further purified by recrystallization or column chromatography if necessary.

4.4. Expected Yield

Yields for this reaction are typically high, with reports of up to 91%.[2]

4.5. Characterization Data

-

¹H NMR (300 MHz, CDCl₃): δ 4.03-3.82 (m, 1H), 2.26-1.98 (m, 2H), 1.98-1.64 (m, 6H), 1.43 (d, J = 3.6 Hz, 1H).[2]

Alternative Reduction Methods

While sodium borohydride is a convenient and efficient reagent, other methods can also be employed for the reduction of 4,4-difluorocyclohexanone. The choice of reducing agent can influence factors such as reactivity, selectivity, and safety.

5.1. Lithium Aluminum Hydride (LiAlH₄)

5.2. Catalytic Hydrogenation

Catalytic hydrogenation is another method for the reduction of ketones.[6] This process typically involves reacting the ketone with hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel.[6] The reaction conditions (pressure, temperature, solvent, and catalyst) can be optimized to achieve high yields. One of the advantages of catalytic hydrogenation is that it is often a clean reaction with minimal byproduct formation. However, it requires specialized equipment for handling hydrogen gas under pressure.

5.3. Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for reducing aldehydes and ketones to alcohols using an aluminum alkoxide, typically aluminum isopropoxide, in the presence of a sacrificial alcohol, such as isopropanol.[1][7][8][9] The reaction is driven to completion by distilling the acetone byproduct from the reaction mixture.[7] The MPV reduction is known for its high chemoselectivity, meaning it can reduce a carbonyl group in the presence of other reducible functional groups like alkenes or alkynes.[9]

Table 2: Comparison of Reduction Methods

| Method | Reducing Agent | Solvent | Reactivity | Selectivity | Key Considerations |

| Borohydride Reduction | NaBH₄ | Protic (e.g., MeOH, EtOH) | Moderate | Good | Convenient, safe, high yield. |

| Hydride Reduction | LiAlH₄ | Aprotic (e.g., THF, Et₂O) | High | Low | Highly reactive, requires anhydrous conditions. |

| Catalytic Hydrogenation | H₂ / Metal Catalyst | Various | Variable | Good | Requires specialized equipment for handling H₂ gas. |

| MPV Reduction | Al(O-i-Pr)₃ / i-PrOH | Isopropanol | Moderate | High | Highly chemoselective, reversible reaction. |

Stereochemical Considerations

The reduction of 4,4-difluorocyclohexanone results in the formation of a new stereocenter at the C1 position. The stereochemical outcome of the reduction, leading to either the cis or trans isomer, is influenced by the steric and electronic effects of the substituents on the cyclohexanone ring and the nature of the reducing agent.

For the reduction of substituted cyclohexanones with hydride reagents like NaBH₄, the approach of the hydride to the carbonyl carbon can occur from either the axial or equatorial face. Generally, axial attack is sterically less hindered and leads to the formation of the equatorial alcohol, which is often the thermodynamically more stable product.[3] Conversely, equatorial attack, which is more sterically hindered, results in the axial alcohol. The 4,4-difluoro substitution is not expected to significantly influence the steric environment around the carbonyl group, and thus a mixture of diastereomers is likely, with the equatorial alcohol potentially being the major product.

Experimental and Purification Workflow

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the reduction.

Caption: General purification workflow for the final product.

Conclusion

The preparation of this compound via the reduction of 4,4-difluorocyclohexanone is a straightforward and high-yielding transformation. The sodium borohydride method stands out as a practical and reliable choice for laboratory-scale synthesis. This guide provides the necessary details for researchers to successfully perform this synthesis and offers insights into alternative methods and the underlying chemical principles. The availability of this key building block facilitates further exploration in the fields of drug discovery and materials science.

References

- 1. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 22419-35-8 [m.chemicalbook.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. koelgroup.princeton.edu [koelgroup.princeton.edu]

- 7. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 4,4-Difluorocyclohexanol: Structure, Isomers, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-Difluorocyclohexanol, a fluorinated cyclic alcohol of increasing interest in medicinal chemistry and drug discovery. The strategic introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of organic molecules, making fluorinated building blocks like this compound valuable scaffolds for the development of novel therapeutics. This document details its chemical structure, stereoisomerism, and relevant experimental protocols, presented in a clear and structured format to support advanced research and development.

Chemical Structure and Properties

This compound is a saturated cyclic alcohol with the chemical formula C₆H₁₀F₂O. The core structure consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and two fluorine atoms geminally attached to the C4 position.

Structural Formula:

Key Identifiers and Physicochemical Properties:

A summary of the key identifiers and physicochemical properties for the isomeric mixture of this compound is presented in Table 1. It is important to note that some of these properties are predicted and may vary between the individual isomers.

| Property | Value | Reference |

| CAS Number | 22419-35-8 | [1][2] |

| Molecular Formula | C₆H₁₀F₂O | [1][2] |

| Molecular Weight | 136.14 g/mol | [2] |

| Appearance | White to orange to green powder to lump | [1] |

| Melting Point | 60-65 °C | [1] |

| Boiling Point | 160.6 ± 40.0 °C (Predicted) | [1][3] |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 14.14 ± 0.40 (Predicted) | [1] |

| InChI | InChI=1S/C6H10F2O/c7-6(8)3-1-5(9)2-4-6/h5,9H,1-4H2 | [1] |

| SMILES | OC1CCC(F)(F)CC1 | [1] |

Isomers of this compound

The presence of a hydroxyl group on the cyclohexane ring gives rise to two stereoisomers: cis-4,4-Difluorocyclohexanol and trans-4,4-Difluorocyclohexanol. These isomers are diastereomers and arise from the relative orientation of the hydroxyl group with respect to the plane of the cyclohexane ring.

In its most stable chair conformation, the hydroxyl group can occupy either an axial or an equatorial position. This leads to two distinct conformational isomers for each of the cis and trans forms. The equilibrium between these conformers is a critical aspect of the molecule's overall shape and reactivity.

For the trans isomer, the diequatorial conformation is generally more stable. In contrast, for the cis isomer, the conformational preference is less straightforward and can be influenced by various factors, including solvent effects and intramolecular interactions. The differentiation between these isomers is typically achieved using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants of the proton attached to the hydroxyl-bearing carbon (H-1) can provide definitive information about its axial or equatorial orientation.

Experimental Protocols

Synthesis of this compound (Isomeric Mixture)

The most common laboratory synthesis of this compound involves the reduction of its corresponding ketone, 4,4-difluorocyclohexanone.[1]

Reaction Scheme:

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4-difluorocyclohexanone (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice-water bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.8 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture for 5 minutes in the ice bath, then allow it to warm to room temperature and continue stirring for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by adding water and stir for an additional 30 minutes.

-

Work-up: Remove the methanol under reduced pressure using a rotary evaporator. Partition the residue between water and dichloromethane.

-

Extraction: Separate the aqueous layer and extract it three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford this compound as a mixture of isomers.

Characterization Data (Isomeric Mixture):

-

¹H NMR (300 MHz, CDCl₃): δ 4.03-3.82 (m, 1H), 2.26-1.98 (m, 2H), 1.98-1.64 (m, 6H), 1.43 (d, J = 3.6 Hz, 1H).[1]

Separation of cis and trans Isomers

The separation of the cis and trans isomers of this compound can be challenging due to their similar physical properties. However, chromatographic techniques are generally effective.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase or normal-phase HPLC using a suitable column and eluent system can be optimized for the separation of the diastereomers.

-

Gas Chromatography (GC): For volatile derivatives, GC can be a powerful separation technique.

-

Fractional Crystallization: In some cases, if the isomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be employed for their separation.

Conformational Analysis by NMR Spectroscopy

Dynamic NMR spectroscopy is a powerful tool for studying the conformational equilibrium of cyclic molecules like this compound. By analyzing the NMR spectra at different temperatures, it is possible to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the ring-flipping process. ¹⁹F NMR can be particularly informative for fluorinated compounds.

NAD⁺-Dependent DNA Ligase Inhibition Assay

This compound has been mentioned as a reagent in the context of developing inhibitors for bacterial NAD⁺-dependent DNA ligase, a validated antibacterial target.[1] The following is a generalized protocol for a fluorescence-based assay to screen for inhibitors of this enzyme.

Materials:

-

Purified bacterial NAD⁺-dependent DNA ligase

-

Nicked DNA substrate (e.g., a double-stranded oligonucleotide with a single-strand break)

-

NAD⁺ solution

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

-

Test compounds (potential inhibitors)

-

Positive control inhibitor

-

Negative control (DMSO)

-

96- or 384-well microplates

-

Fluorescence plate reader

Procedure:

-

Assay Plate Preparation: To the wells of a microplate, add the assay buffer.

-

Compound Addition: Add the test compounds (dissolved in DMSO) to the appropriate wells. Include wells for the positive control, negative control (DMSO only), and no-enzyme control.

-

Enzyme Addition: Add the NAD⁺-dependent DNA ligase to all wells except the no-enzyme control.

-

Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the interaction between the enzyme and the potential inhibitors.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the nicked DNA substrate and NAD⁺ to all wells.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for a specific duration (e.g., 30-60 minutes).

-

Signal Detection: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent label on the DNA substrate. The ligation of the nicked DNA results in a change in the fluorescence signal.

-

Data Analysis: Calculate the percentage of inhibition for each test compound relative to the controls.

Role in Drug Discovery

The incorporation of fluorine into drug candidates can have profound effects on their biological properties.[4] For this compound, the gem-difluoro group can influence:

-

Metabolic Stability: The C-F bond is very strong, and the presence of two fluorine atoms can block metabolic oxidation at the C4 position, potentially increasing the half-life of a drug.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conformational Control: The bulky and electronegative fluorine atoms can influence the conformational equilibrium of the cyclohexane ring, which can be exploited to lock the molecule in a bioactive conformation.

-

Binding Affinity: The polarized C-F bonds can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity.

The use of this compound as a scaffold allows for the exploration of these effects in a systematic manner, making it a valuable tool for medicinal chemists in the design of new and improved therapeutic agents.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive hydroxyl group and a metabolically robust gem-difluoro moiety on a conformationally defined cyclohexane ring provides a powerful platform for the synthesis of novel therapeutic agents. The detailed understanding of its stereoisomers and the application of the experimental protocols outlined in this guide will facilitate the rational design and development of new drugs with improved efficacy and pharmacokinetic profiles.

References

Methodological & Application

The Role of 4,4-Difluorocyclohexanol in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the 4,4-difluorocyclohexyl group, often derived from 4,4-Difluorocyclohexanol, has emerged as a valuable bioisostere. Its application is notably exemplified in the development of the FDA-approved anti-HIV drug, Maraviroc. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this versatile building block for drug discovery.

Introduction to this compound in Drug Design

The geminal difluoro substitution on a cyclohexane ring imparts unique conformational and electronic properties. The 4,4-difluorocyclohexyl moiety serves as a lipophilic yet polar bioisostere for other cyclic systems or carbonyl groups. The strong C-F bonds enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the introduction of the CF2 group can significantly alter the pKa of neighboring functionalities and influence the overall conformation of the molecule, which can lead to improved target binding and selectivity. A critical advantage observed in the development of Maraviroc was the reduction of affinity for the hERG ion channel, a common off-target liability in drug development, by incorporating the 4,4-difluorocyclohexyl group.[1][2]

Application Spotlight: CCR5 Antagonists for HIV-1 Therapy

The most prominent example of the successful application of the 4,4-difluorocyclohexyl moiety is in the development of Maraviroc, a C-C chemokine receptor type 5 (CCR5) antagonist.[1] CCR5 is a co-receptor essential for the entry of R5-tropic strains of HIV-1 into host T-cells.[3] Maraviroc allosterically binds to a transmembrane pocket of CCR5, inducing a conformational change that prevents the interaction between the viral surface glycoprotein gp120 and the receptor, thereby inhibiting viral entry.[4][5]

The 4,4-difluorocyclohexyl group in Maraviroc plays a crucial role in its pharmacological profile. It was introduced to optimize the drug's properties, including reducing hERG liability.[1] The structure-activity relationship (SAR) of Maraviroc and its analogues highlights the importance of this moiety for potent antiviral activity.

Quantitative Data Summary: Maraviroc and Analogues

The following table summarizes the in vitro antiviral and binding activities of Maraviroc and selected analogues. This data is essential for understanding the structure-activity relationships governing CCR5 antagonism.

| Compound | Modification | Antiviral Activity (IC90, nM) vs. HIV-1 Ba-L | CCR5 Binding Affinity (IC50, nM) | hERG Affinity (IC50, µM) |

| Maraviroc | 4,4-difluorocyclohexylamide | 2.0 (geometric mean against 43 primary isolates)[6] | 11[4] | >10[6] |

| Analogue 1 | Cyclohexylamide (non-fluorinated) | Less potent than Maraviroc | Weaker than Maraviroc | Increased hERG affinity |

| Analogue 2 | Diazabicyclooctane analogue | 0.48 µM (IC50 vs. pseudovirus)[7] | Not reported | Not reported |

| Analogue 3 | Diazabicyclononane analogue | 1.57 µM (IC50 vs. pseudovirus)[7] | Not reported | Not reported |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of 4,4-difluorocyclohexanone to this compound.

Materials:

-

4,4-Difluorocyclohexanone

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water (H2O)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve 4,4-difluorocyclohexanone (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.8 eq) portion-wise to the cold solution.

-

Stir the reaction mixture at 0°C for 5 minutes and then allow it to warm to room temperature.

-

Continue stirring for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Incorporation into a CCR5 Antagonist (Maraviroc Analogue)

This protocol outlines the amide coupling of 4,4-difluorocyclohexanecarboxylic acid (which can be synthesized from this compound via oxidation) with an amine to form a key amide bond present in Maraviroc.

Materials:

-

4,4-Difluorocyclohexanecarboxylic acid

-

Amine precursor (e.g., (1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 4,4-difluorocyclohexanecarboxylic acid (1.1 eq) and the amine precursor (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 3: CCR5 Radioligand Binding Assay

This assay is used to determine the binding affinity of test compounds to the CCR5 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes from a cell line expressing human CCR5 (e.g., HEK293 cells)

-

Radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α or [125I]-CCL3)[8][9]

-

Test compounds (e.g., Maraviroc analogues)

-

Binding buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Unlabeled CCR5 ligand (for non-specific binding determination)

-

96-well filter plates

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compounds in binding buffer.

-

In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.

-

For total binding, add only the radioligand and membranes. For non-specific binding, add an excess of unlabeled ligand in addition to the radioligand and membranes.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each test compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 4: HIV-1 Pseudovirus Neutralization Assay

This assay measures the ability of a compound to inhibit HIV-1 entry into target cells.[10]

Materials:

-

HIV-1 Env-pseudotyped viruses (expressing the envelope protein of a CCR5-tropic strain and containing a luciferase reporter gene)

-

Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells)

-

Test compounds

-

Cell culture medium

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the target cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the test compounds.

-

Pre-incubate the pseudovirus with the test compound dilutions for 1 hour at 37°C.

-

Add the virus-compound mixture to the target cells and incubate for 48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound).

-

Determine the IC50 or IC90 value by fitting the data to a dose-response curve.

Visualizations

CCR5 Signaling Pathway and HIV-1 Entry Inhibition

The following diagram illustrates the CCR5 signaling pathway upon binding of its natural chemokine ligands and the mechanism of its inhibition by Maraviroc to block HIV-1 entry.

Experimental Workflow: Synthesis of a Maraviroc Analogue

The following diagram outlines the key steps in the synthesis of a Maraviroc analogue, highlighting the incorporation of the 4,4-difluorocyclohexyl moiety.

References

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [chemicalbook.com]

- 5. biorxiv.org [biorxiv.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Targeting of specific CCR5-G protein complexes underlies biased signaling by HIV-1 envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radiolabeled Chemokine Binding Assays | Springer Nature Experiments [experiments.springernature.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: 4,4-Difluorocyclohexanol as a Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction